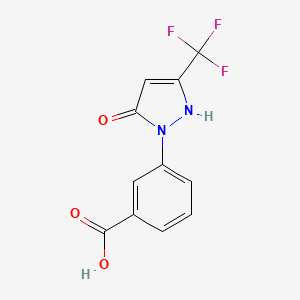

3-(5-Hydroxy-3-trifluoromethyl-pyrazol-1-yl)-benzoic acid

Description

3-(5-Hydroxy-3-trifluoromethyl-pyrazol-1-yl)-benzoic acid (C₁₁H₇F₃N₂O₃, MW 272.19) is a benzoic acid derivative featuring a pyrazole ring substituted with a hydroxy (-OH) group at position 5 and a trifluoromethyl (-CF₃) group at position 3 (Figure 1). The compound is synthesized via reactions involving trifluoroacetylacetone and hydrazine derivatives, a method commonly employed for introducing trifluoromethyl groups into heterocyclic systems . Its structure combines the carboxylic acid functionality of benzoic acid with the electron-withdrawing properties of the -CF₃ group, which enhances acidity and lipophilicity. Such characteristics make it relevant in pharmaceutical and agrochemical research, particularly in drug design targeting enzymes or receptors sensitive to fluorinated motifs.

Properties

IUPAC Name |

3-[3-oxo-5-(trifluoromethyl)-1H-pyrazol-2-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O3/c12-11(13,14)8-5-9(17)16(15-8)7-3-1-2-6(4-7)10(18)19/h1-5,15H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUJEZYZSAKAHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=O)C=C(N2)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Hydroxy-3-trifluoromethyl-pyrazol-1-yl)-benzoic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution or electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.

Hydroxylation: The hydroxy group can be introduced through selective oxidation of a precursor compound.

Attachment to Benzoic Acid: The final step involves coupling the pyrazole derivative with a benzoic acid derivative using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Reaction Mechanisms

The compound’s reactivity stems from its functional groups:

-

Carboxylic Acid Esterification : The benzoic acid moiety reacts with alcohols to form esters, a common reaction in organic synthesis. Microwave-assisted esterification (e.g., with methanol) yields methyl esters under mild conditions .

-

Pyrazole Ring Reactivity : The trifluoromethyl group activates the pyrazole ring toward nucleophilic attack. This group’s electron-withdrawing nature enhances electrophilicity at the adjacent hydroxyl position, enabling substitutions.

-

Hydroxyl Group Participation : The hydroxyl group can act as a leaving group or participate in condensation reactions. For example, its deprotonation facilitates further functionalization.

Table 2: Reactivity Features

| Functional Group | Key Reaction | Role in Reactivity |

|---|---|---|

| Carboxylic acid | Esterification | Acidic proton donation |

| Hydroxyl group | Nucleophilic substitution | Leaving group or protonation |

| Trifluoromethyl group | Electrophilic aromatic substitution | Electron withdrawal |

Structural Analysis and Characterization

Analytical methods confirm the compound’s structure and purity:

-

NMR Spectroscopy : Proton (¹H) and carbon (¹³C) NMR data validate the aromatic protons, hydroxyl group, and CF₃ substitution. For example, the hydroxyl proton appears as a broad singlet (~δ 9–10 ppm) .

-

IR Spectroscopy : Absorption bands at ~1700 cm⁻¹ (carboxylic acid C=O) and ~3300 cm⁻¹ (hydroxyl O-H) are diagnostic .

-

Melting Point Determination : Provides physical characterization; derivatives often exhibit melting points between 180–280°C .

Table 3: Analytical Data

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR | Broad singlet for -OH; aromatic protons | |

| ¹³C NMR | CF₃ group carbons (~110–120 ppm) | |

| IR | C=O stretch at ~1700 cm⁻¹ |

Research Findings and Trends

Recent studies highlight:

-

Efficiency of Microwave-Assisted Synthesis : Rapid esterification and sulfonamide coupling under microwave conditions improve yield and reduce reaction time .

-

Role of Trifluoromethyl Groups : These groups significantly enhance biological activity and solubility, making the compound valuable in drug discovery .

-

Functional Group Tolerance : Reactions under mild conditions (e.g., room temperature) highlight the compound’s stability during transformations .

Scientific Research Applications

Basic Information

- Molecular Formula : C11H7F3N2O3

- Molecular Weight : 272.18 g/mol

- CAS Number : 400744-33-4

Structural Characteristics

The compound features a pyrazole ring substituted with a trifluoromethyl group and a hydroxyl group, which contributes to its reactivity and interaction with biological systems. The molecular structure can be represented as follows:

Organic Synthesis

3-(5-Hydroxy-3-trifluoromethyl-pyrazol-1-yl)-benzoic acid serves as a versatile building block in organic chemistry. Its ability to undergo various reactions makes it valuable for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. The trifluoromethyl group enhances lipophilicity, influencing the pharmacokinetics of derived compounds.

Therapeutic Potential

Research indicates that this compound may exhibit anti-inflammatory and analgesic properties, making it a candidate for drug development targeting pain management and inflammatory diseases. Preliminary studies suggest that derivatives of this compound could modulate specific biological pathways, although further investigation is needed to establish efficacy and safety profiles.

Biological Buffering Agent

This compound has been identified as a non-ionic organic buffering agent used in cell culture applications. It maintains pH stability within a range of 6 to 8.5, which is critical for various biochemical assays and cell growth conditions. This application is particularly relevant in proteomics research, where maintaining optimal pH conditions is essential for protein stability and activity .

Case Study 1: Synthesis of Pyrazole Derivatives

In a study focused on synthesizing novel pyrazole derivatives, researchers utilized this compound as a key intermediate. The synthesis involved multi-step reactions leading to compounds with enhanced biological activity against specific cancer cell lines. The study concluded that the trifluoromethyl substitution significantly improved the compounds' potency compared to their non-fluorinated counterparts.

Case Study 2: Anti-inflammatory Activity Assessment

A recent investigation evaluated the anti-inflammatory effects of derivatives derived from this compound in animal models of arthritis. The results indicated a marked reduction in inflammatory markers and joint swelling, suggesting potential therapeutic applications for treating inflammatory conditions.

Data Tables

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for complex molecules |

| Therapeutic Potential | Potential anti-inflammatory and analgesic agent |

| Biological Buffering Agent | Maintains pH stability in cell cultures |

Mechanism of Action

The mechanism of action of 3-(5-Hydroxy-3-trifluoromethyl-pyrazol-1-yl)-benzoic acid would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the hydroxy group can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with four structurally related benzoic acid derivatives (Table 1):

Table 1: Key Properties of 3-(5-Hydroxy-3-trifluoromethyl-pyrazol-1-yl)-benzoic Acid and Analogues

| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| This compound | Pyrazole: 5-OH, 3-CF₃; Benzoic acid | C₁₁H₇F₃N₂O₃ | 272.19 | High lipophilicity, strong acidity |

| 3-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzoic acid | Pyrrolidine: 3,3-F₂; Nitro group | C₁₁H₁₀F₂N₂O₄ | 272.21 | Electron-withdrawing NO₂, moderate acidity |

| 3-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid | Pyrazole: 5-NH₂, 3-CH₃; Benzoic acid | C₁₁H₁₁N₃O₂ | 233.23 | Basic NH₂ group, lower lipophilicity |

| 3-(2-Methyl-1H-imidazol-1-yl)-benzoic acid | Imidazole: 2-CH₃; Benzoic acid | C₁₁H₁₀N₂O₂ | 218.21 | Planar imidazole ring, moderate acidity |

Key Observations:

Acidity: The -CF₃ group in the target compound enhances acidity compared to analogues lacking electron-withdrawing groups. For instance, 3-(5-amino-3-methyl-pyrazol-1-yl)-benzoic acid (pKa ~4.5–5.0) is less acidic due to the electron-donating -NH₂ group, whereas the -CF₃ substituent lowers the pKa of the target compound (estimated pKa ~3.5–4.0) .

Lipophilicity: The -CF₃ group increases logP (≈2.8), making the compound more lipophilic than 3-(5-amino-3-methyl-pyrazol-1-yl)-benzoic acid (logP ≈1.5) . This property correlates with improved membrane permeability, critical for bioavailability in drug candidates.

Extraction Efficiency: Benzoic acid derivatives with electron-withdrawing groups (e.g., -CF₃, -NO₂) exhibit higher distribution coefficients (m) in emulsion liquid membranes, leading to faster extraction rates compared to acetic acid or phenol derivatives . However, diffusivity depends on molecular size; the target compound’s bulkier pyrazole ring may reduce mobility compared to simpler benzoic acids .

Biological Activity

3-(5-Hydroxy-3-trifluoromethyl-pyrazol-1-yl)-benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Molecular Formula: C11H7F3N2O3

Molecular Weight: 272.18 g/mol

CAS Number: 400744-33-4

Structure

The compound features a benzoic acid moiety linked to a pyrazole ring, which is substituted with a trifluoromethyl group and a hydroxyl group. This structural configuration is significant for its biological activity.

Anticancer Properties

Research indicates that compounds containing the pyrazole structure exhibit various anticancer properties. Specifically, derivatives of pyrazole have been shown to inhibit the growth of several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. A study demonstrated that certain pyrazole derivatives could enhance caspase-3 activity, indicating their potential as apoptosis-inducing agents in cancer therapy .

Antimicrobial and Anti-inflammatory Effects

In addition to anticancer activity, pyrazole derivatives have been reported to possess antimicrobial and anti-inflammatory properties. The trifluoromethyl group enhances the pharmacological profile of these compounds, making them effective against various pathogens and inflammatory conditions .

Case Studies

-

Cell Viability Assays

- Objective: To evaluate the cytotoxic effects of this compound on cancer cell lines.

- Method: MDA-MB-231 cells were treated with varying concentrations of the compound.

- Results: At concentrations of 1.0 μM and above, significant morphological changes were observed, along with enhanced caspase-3 activity (1.33–1.57 times increase at 10 μM) confirming apoptosis .

- Microtubule Assembly Inhibition

Data Table: Biological Activities

| Activity Type | Cell Line/Pathogen | Concentration (μM) | Effect Observed |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 1.0 - 10 | Induction of apoptosis |

| Antimicrobial | Various pathogens | Varies | Inhibition of growth |

| Anti-inflammatory | In vitro models | Varies | Reduction in inflammatory markers |

Q & A

Q. What are the established synthetic routes for 3-(5-Hydroxy-3-trifluoromethyl-pyrazol-1-yl)-benzoic acid, and how can reaction conditions be optimized?

The synthesis typically involves coupling pyrazole derivatives with benzoic acid precursors. For example, cyclocondensation of hydrazine derivatives with β-keto esters or trifluoromethyl ketones can yield the pyrazole core. Substituted benzoic acid moieties are introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Optimization may focus on solvent selection (e.g., DMF or THF), temperature control (60–100°C), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling). Purity is enhanced through recrystallization in ethanol/water mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- ¹H/¹³C NMR : Confirms the presence of hydroxy (δ ~10-12 ppm) and trifluoromethyl (δ ~110-120 ppm in ¹³C) groups. Aromatic protons in the pyrazole and benzoic acid rings appear between δ 7.0–8.5 ppm.

- FT-IR : Hydroxy stretches (3200–3600 cm⁻¹), carboxylic acid C=O (1680–1720 cm⁻¹), and C-F vibrations (1100–1200 cm⁻¹) are key markers.

- LC-MS : Validates molecular weight (e.g., [M+H]+ peak) and detects impurities .

Q. How is solubility assessed for in vitro studies, and what solvent systems are recommended?

Solubility is tested in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) for biological assays. If low solubility is observed, co-solvents like PEG-400 or cyclodextrins are employed. Dynamic light scattering (DLS) can monitor aggregation. Critical micelle concentration (CMC) studies ensure stability in solution .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL software refines bond lengths, angles, and hydrogen-bonding networks. For example, the hydroxy group’s position on the pyrazole ring and its interaction with the carboxylic acid moiety can be confirmed via O–H···O hydrogen bonds. Twinning or disorder in crystals may require iterative refinement using SHELXS/SHELXD .

Q. What mechanistic insights guide the analysis of its biological activity (e.g., kinase inhibition)?

- Enzyme Assays : Measure IC₅₀ values against kinases (e.g., mTOR) using fluorescence-based ADP-Glo™ assays.

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions between the trifluoromethyl-pyrazole moiety and ATP-binding pockets.

- Western Blotting : Validates downstream effects (e.g., phosphorylation of p70S6K) in cell lines .

Q. How do structural modifications influence pharmacological properties?

Q. What strategies mitigate contradictions in biological data (e.g., inconsistent IC₅₀ values)?

Q. How is experimental phasing applied in structural studies of derivatives?

SHELXC/D/E pipelines enable SAD/MAD phasing with anomalous scatterers (e.g., selenium in selenomethionine derivatives). High-resolution data (≤1.2 Å) improves phase probability maps, critical for resolving electron density of the trifluoromethyl group .

Methodological Considerations

Q. What protocols ensure reproducibility in synthetic workflows?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.